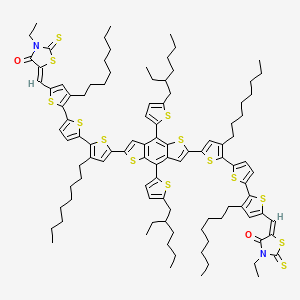
DR3Tbdtt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DR3Tbdtt involves the use of benzo[1,2-b:4,5-b’]dithiophene (BDT) as the central building block. The synthetic route typically includes the following steps:
Formation of the BDT Core: The BDT core is synthesized through a series of reactions involving thiophene units.
Attachment of Side Chains: Ester-anchored alkyl side chains are introduced to the BDT core to enhance its steric-hindrance effect and improve intermolecular interactions.
Final Assembly: The final compound is assembled by connecting the BDT core with other functional groups through terthiophene spacers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as spin coating at low temperatures are employed to increase the crystallinity of the compound, which is crucial for its performance in organic solar cells .
Análisis De Reacciones Químicas
Types of Reactions
DR3Tbdtt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its function in electronic devices.
Reduction: Reduction reactions can also occur, altering the electronic properties of the compound.
Substitution: Substitution reactions involving the side chains or functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which have different electronic properties and can be used in different applications .
Aplicaciones Científicas De Investigación
DR3Tbdtt has a wide range of scientific research applications, including:
Organic Solar Cells: It is used as a hole-transporting material in organic solar cells, significantly improving their power conversion efficiency and stability.
Perovskite Solar Cells: The compound is also employed in planar perovskite solar cells, where it enhances the stability and efficiency of the devices.
Charge Transfer Studies: This compound is used in studies investigating charge transfer processes in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound stands out due to its high hydrophobicity and excellent hole-transporting properties, which make it particularly suitable for use in organic and perovskite solar cells.
Propiedades
Fórmula molecular |
C102H128N2O2S14 |
|---|---|
Peso molecular |
1863.1 g/mol |
Nombre IUPAC |
(5E)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-[5-[5-[5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C102H128N2O2S14/c1-11-21-27-31-35-39-45-69-59-75(63-89-99(105)103(19-9)101(107)119-89)111-93(69)81-53-55-83(113-81)95-71(47-41-37-33-29-23-13-3)61-85(115-95)87-65-77-91(79-51-49-73(109-79)57-67(17-7)43-25-15-5)98-78(92(97(77)117-87)80-52-50-74(110-80)58-68(18-8)44-26-16-6)66-88(118-98)86-62-72(48-42-38-34-30-24-14-4)96(116-86)84-56-54-82(114-84)94-70(46-40-36-32-28-22-12-2)60-76(112-94)64-90-100(106)104(20-10)102(108)120-90/h49-56,59-68H,11-48,57-58H2,1-10H3/b89-63-,90-64+ |
Clave InChI |
VICMAEIQWIKYQJ-XYNLSJRRSA-N |
SMILES isomérico |
CCCCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)/C=C/1\C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)C=C1C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
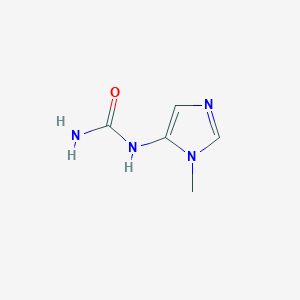
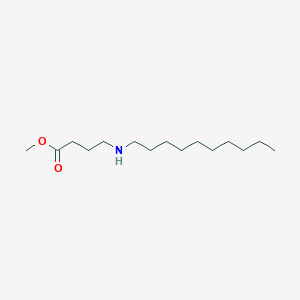


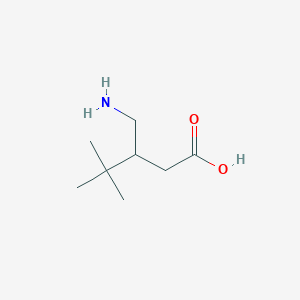

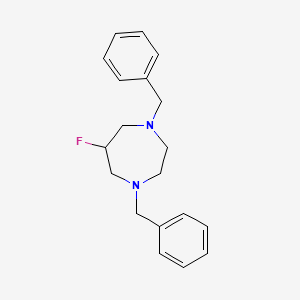




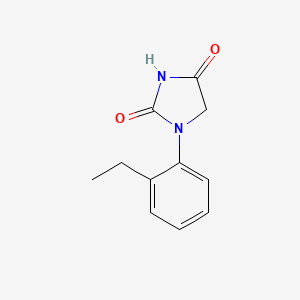
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
